molecular formula C18H18O3 B2607550 5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 70432-91-6

5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B2607550
Key on ui cas rn: 70432-91-6
M. Wt: 282.339
InChI Key: USXIKZJOBQKJFM-UHFFFAOYSA-N
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Patent
US05621133

Procedure details

4-(2',3'-Dimethoxyphenyl)-3-phenylbutyric acid (13.3 g, 44.3 mmol), from Step 4, was treated with 14 mL (216 mmol) of methanesulfonic acid and 200 mL of trifluoroacetic acid at 60° C. for 1.5 h. After cooling the reaction mixture, the trifluoroacetic acid was removed in vacuo and ice water was added to the residue. Methylene chloride was added and the layers were separated. The organic layer was washed with 1N aqueous sodium hydroxide solution, water and brine, dried over anhydrous magnesium sulfate, filtered and Concentrated under reduced pressure. The residue was recrystallized three times from methanol to give 9.6 g (77% yield) of 5,6-dimethoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-one, m.p. 126°-128° C.; 1H NMR spectrum was identical to the spectrum reported for the product of Step 6 of Method A, Example 1.
Name
4-(2',3'-Dimethoxyphenyl)-3-phenylbutyric acid
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:11][CH:12]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH2:13][C:14](O)=[O:15].CS(O)(=O)=O>FC(F)(F)C(O)=O>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[C:5]2[C:4]=1[CH2:11][CH:12]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH2:13][C:14]2=[O:15]

Inputs

Step One
Name
4-(2',3'-Dimethoxyphenyl)-3-phenylbutyric acid
Quantity
13.3 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)CC(CC(=O)O)C1=CC=CC=C1
Name
Quantity
14 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
the trifluoroacetic acid was removed in vacuo and ice water
ADDITION
Type
ADDITION
Details
was added to the residue
ADDITION
Type
ADDITION
Details
Methylene chloride was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with 1N aqueous sodium hydroxide solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized three times from methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CC(CC(C2=CC=C1OC)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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